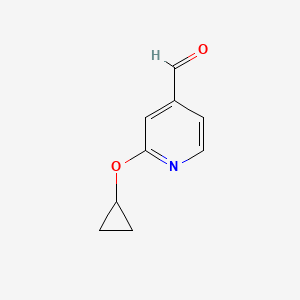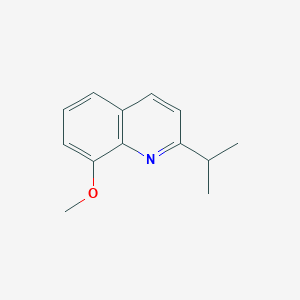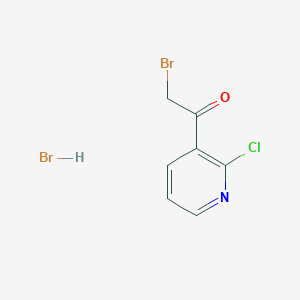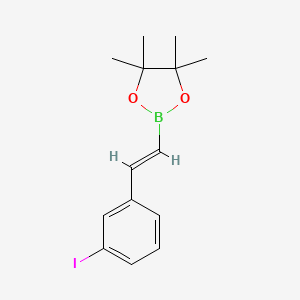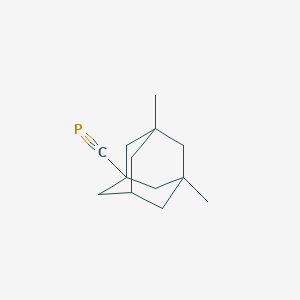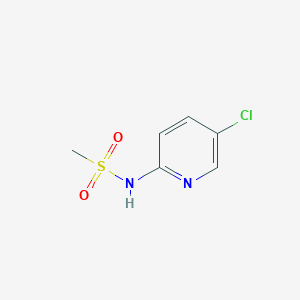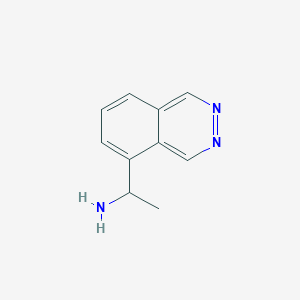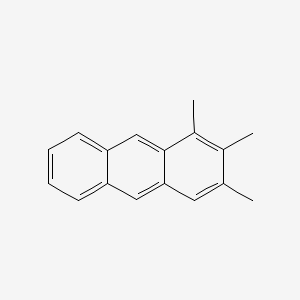![molecular formula C11H6N4O2 B13130425 3-Nitro-[2,3'-bipyridine]-4-carbonitrile](/img/structure/B13130425.png)
3-Nitro-[2,3'-bipyridine]-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitro-[2,3’-bipyridine]-4-carbonitrile is a bipyridine derivative, a class of compounds known for their diverse applications in various fields such as chemistry, biology, and materials science. Bipyridine compounds are characterized by the presence of two pyridine rings connected by a single bond, and the specific substitution pattern in 3-Nitro-[2,3’-bipyridine]-4-carbonitrile adds unique properties to this molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bipyridine derivatives, including 3-Nitro-[2,3’-bipyridine]-4-carbonitrile, typically involves metal-catalyzed cross-coupling reactions. Common methods include Suzuki coupling, Stille coupling, and Negishi coupling. These reactions often require palladium or nickel catalysts and are conducted under inert atmospheres to prevent oxidation .
Industrial Production Methods: Industrial production of bipyridine derivatives may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds .
化学反応の分析
Types of Reactions: 3-Nitro-[2,3’-bipyridine]-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Reduction: 3-Amino-[2,3’-bipyridine]-4-carbonitrile.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
科学的研究の応用
3-Nitro-[2,3’-bipyridine]-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
作用機序
The mechanism of action of 3-Nitro-[2,3’-bipyridine]-4-carbonitrile involves its ability to coordinate with metal centers, forming stable complexes. These complexes can interact with biological targets, such as enzymes or receptors, leading to various biological effects. The nitro group can also undergo redox reactions, contributing to the compound’s bioactivity .
類似化合物との比較
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its applications in materials science and electrochemistry.
3,3’-Bipyridine: Less common but used in specific catalytic applications.
Uniqueness: 3-Nitro-[2,3’-bipyridine]-4-carbonitrile stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions .
特性
分子式 |
C11H6N4O2 |
|---|---|
分子量 |
226.19 g/mol |
IUPAC名 |
3-nitro-2-pyridin-3-ylpyridine-4-carbonitrile |
InChI |
InChI=1S/C11H6N4O2/c12-6-8-3-5-14-10(11(8)15(16)17)9-2-1-4-13-7-9/h1-5,7H |
InChIキー |
DJYUFXYAXGRQGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2[N+](=O)[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,4'-Bipyridin]-5-amine, N-(3-furanylmethyl)-](/img/structure/B13130344.png)
![Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13130361.png)
![2-{[4-Amino-6-(4-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B13130365.png)
